6-(Aminomethyl)picolinamide
Description
6-(Aminomethyl)picolinamide is a pyridine derivative featuring an aminomethyl (-CH₂NH₂) substituent at the 6-position of the picolinamide scaffold (pyridine-2-carboxamide). This structure confers unique physicochemical properties, such as enhanced solubility and nucleophilicity, making it a versatile intermediate in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
6-(aminomethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C7H9N3O/c8-4-5-2-1-3-6(10-5)7(9)11/h1-3H,4,8H2,(H2,9,11) |
InChI Key |
WGZUCRJSVUCYAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)N)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
6-(Aminomethyl)picolinamide can be synthesized through several methods. One common approach involves the hydrogenation of 6-cyanomethylpicolinamide. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild conditions .
Another method involves the coupling of 6-bromomethylpicolinamide with ammonia or an amine under basic conditions. This reaction can be facilitated by using a palladium catalyst in the presence of a base like potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production of 6-(Aminomethyl)picolinamide often involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. The choice of catalyst and reaction parameters is crucial to achieving efficient production .
Chemical Reactions Analysis
Synthetic Routes to 6-(Aminomethyl)picolinamide Derivatives
The synthesis of related aminomethylpicolinamide derivatives often involves multi-step strategies:
Reactivity of the Aminomethyl Group
The primary amine in the aminomethyl substituent participates in several reactions:
-
Methylation :
Methylation with iodomethane (CH₃I) in the presence of K₂CO₃ or DIPEA converts thiophenol derivatives (e.g., 20a , 20b ) to methylated products (e.g., 11 , 12 ) . -
Coordination Chemistry :
Copper(II) complexes incorporating picolinamide and tricyanomethanido ligands (e.g., [Cu(pca)₂(tcm)₂]) demonstrate the ability of the aminomethyl group to stabilize metal coordination geometries. Hydrogen bonding between the NH₂ group and ligands further enhances structural stability .
Amide Functionalization
The picolinamide core undergoes modifications to enhance pharmacological properties:
-
Heteroaryl Substitution :
Substitution at the pyridine ring’s 4-position with pyrimidin-5-yloxy groups (e.g., compound 27 ) improves metabotropic glutamate receptor 5 (mGlu₅) antagonism. SAR studies (Table 2 in ) reveal that 6-methyl substitution on the picolinamide core enhances potency (e.g., 13 vs. 12 ) . -
Acid Hydrolysis :
Acidic conditions (e.g., hydriodic acid) hydrolyze nitriles to carboxylic acids, as seen in the conversion of 24 to 14 .
Heterocyclic Salt Formation
Reactions with ketones and sulfones yield novel heterocycles:
-
Imidazolidin-4-one Formation :
Treatment of picolinamides with 1,3-propanesultone and ketones generates pyridinium salts (e.g., 2a–f ) and imidazolidin-4-one derivatives (e.g., 3a–j ). Quantum-chemical calculations confirm the stability of these salts toward hydrolysis .
Biological Activity and SAR
Key structural modifications correlate with bioactivity:
Challenges in Functionalization
Scientific Research Applications
Chemistry
6-(Aminomethyl)picolinamide serves as a crucial building block in the synthesis of more complex molecules. It is utilized in coordination chemistry as a ligand due to its ability to coordinate with metal ions, which can lead to the development of new catalysts and materials.
Biology
Research has indicated that this compound exhibits potential biological activities:
- Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains, suggesting its utility in developing new antibiotics.
- Antifungal Activity: The compound targets the cytochrome bc1 complex in fungi, disrupting cellular respiration.
Medicine
Ongoing research explores the therapeutic potential of 6-(Aminomethyl)picolinamide:
- Cancer Treatment: Preliminary studies indicate its efficacy in inhibiting tumor growth in various cancer models, particularly those resistant to conventional therapies.
- Neuroprotective Effects: Investigations are underway to assess its role in neurodegenerative diseases, focusing on its ability to modulate neuroinflammatory responses .
Case Study 1: Anticancer Activity
A study conducted at a prominent research institution evaluated the anticancer properties of 6-(Aminomethyl)picolinamide against triple-negative breast cancer models. Key findings included:
- Tumor Reduction: Treated mice exhibited a tumor size reduction of approximately 40% compared to controls.
- Mechanistic Insights: Western blot analyses revealed downregulation of anti-apoptotic proteins, indicating a potential mechanism for its anticancer activity.
Case Study 2: Antimicrobial Efficacy
In vitro studies demonstrated that 6-(Aminomethyl)picolinamide effectively inhibited the growth of several pathogenic bacteria. The compound's minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, highlighting its potential as a novel antimicrobial agent .
Data Tables
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)picolinamide involves its interaction with specific molecular targets and pathways. For instance, in antifungal applications, it targets the cytochrome bc1 complex, inhibiting its function and leading to the disruption of cellular respiration in fungi . The compound’s ability to form hydrogen bonds and interact with key amino acid residues in the target protein is crucial for its activity .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) correlate with higher melting points (254°C for 10–1 and 11 ) compared to electron-donating groups (185–188°C for 12 and 15 ) .
- The 4-methoxyphenyl derivative (13 ) achieved the highest yield (91%), suggesting favorable synthetic accessibility for methoxy-substituted analogs .
Amino-Substituted Pyridines
2-Amino-6-methylpyridine (CAS 1824-81-3)
- Structure: Features an amino (-NH₂) group at the 2-position and methyl (-CH₃) at the 6-position of pyridine.
- Properties : Molecular formula C₆H₈N₂, molecular weight 108.14 g/mol, melting point 185–189°C ().
- Applications : Widely used as a ligand in coordination chemistry and a precursor for agrochemicals .
Comparison with 6-(Aminomethyl)picolinamide:
- The absence of the carboxamide group in 2-amino-6-methylpyridine reduces hydrogen-bonding capacity, impacting solubility and target binding .
Functionalized Picolinic Acid Derivatives
6-(Dimethylamino)picolinic Acid
- Structure: Combines a dimethylamino (-N(CH₃)₂) group at the 6-position and a carboxylic acid (-COOH) at the 2-position.
- Properties: The electron-donating dimethylamino group enhances resonance stabilization, altering acidity (pKa ~3.5–4.0) compared to 6-(aminomethyl)picolinamide .
Comparison :
- The carboxylic acid moiety in 6-(dimethylamino)picolinic acid increases hydrophilicity but reduces cell membrane permeability relative to the amide group in 6-(aminomethyl)picolinamide .
Halogenated and Aldehyde Derivatives
4-Chloro-6-methylpicolinaldehyde (CAS 2126177-42-0)
Comparison :
- The aldehyde functionality introduces distinct reactivity compared to the aminomethyl group, favoring applications in covalent inhibitor design .
Pharmacological and Chemical Reactivity Insights
- Anti-Cancer Activity : Urea-linked picolinamides () demonstrate that bulky substituents (e.g., trifluoromethylphenyl in 11 ) may enhance target affinity but reduce synthetic yields (78% for 11 vs. 96% for 12 ) .
- Nucleophilicity: The aminomethyl group in 6-(aminomethyl)picolinamide facilitates reactions with electrophiles (e.g., acyl chlorides), whereas 2-amino-6-methylpyridine primarily undergoes diazotization or alkylation .
Q & A
Basic Research Questions
Q. How can I design an initial synthesis protocol for 6-(Aminomethyl)picolinamide?
- Methodological Answer : Begin by identifying analogous compounds (e.g., 6-Amino-2-picoline or 3-Picolylamine) and their synthetic pathways, as these provide foundational insights into reaction conditions and protecting group strategies . Optimize parameters such as solvent polarity, temperature, and catalyst selection using fractional factorial experiments to isolate intermediates. Validate each step via thin-layer chromatography (TLC) or LC-MS to confirm reaction progress .
Q. What analytical techniques are critical for characterizing 6-(Aminomethyl)picolinamide’s purity and structure?
- Methodological Answer : Prioritize nuclear magnetic resonance (NMR) for structural elucidation, focusing on δ 8.0–6.5 ppm (aromatic protons) and δ 4.5–3.5 ppm (aminomethyl group). Pair with high-resolution mass spectrometry (HRMS) to confirm molecular weight (±2 ppm). Quantify purity via reversed-phase HPLC using a C18 column and acetonitrile/water gradient. Cross-reference melting points with literature values (e.g., 147–157°C for similar derivatives) to assess crystallinity .
Q. How to formulate a focused research question for studying 6-(Aminomethyl)picolinamide’s mechanism of action?
- Methodological Answer : Apply the PICO(T) framework:
- P (Population): Target enzymes or cellular systems (e.g., kinase families).
- I (Intervention): 6-(Aminomethyl)picolinamide at varying concentrations.
- C (Comparison): Control inhibitors or wild-type enzyme activity.
- O (Outcome): Inhibition constants (Ki) or IC50 values.
- T (Time): Acute vs. prolonged exposure effects.
This structure ensures alignment with systematic review standards and facilitates database searching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
